5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one
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Overview
Description
5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one: is an organic compound characterized by its naphthalene core structure substituted with three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with a naphthalene derivative.
Methoxylation: Introduction of methoxy groups at the 5, 6, and 7 positions of the naphthalene ring.
Reduction: Reduction of the naphthalene ring to form the dihydronaphthalene structure.
Cyclization: Formation of the ketone group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Further reduction to fully saturated naphthalene derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions at the methoxy or ketone positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of fully saturated naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors to modulate signaling pathways.
DNA Interaction: Intercalation or binding to DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
5,6,7-Trimethoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but fully saturated naphthalene ring.
5,6,7-Trimethoxy-2-naphthol: Similar structure with a hydroxyl group instead of a ketone.
5,6,7-Trimethoxy-2-naphthoic acid: Similar structure with a carboxylic acid group instead of a ketone.
Uniqueness
5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific substitution pattern and the presence of a ketone group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Biological Activity
5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one (CAS Number: 90266-18-5) is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, including antioxidant properties, antimicrobial activity, and implications for drug development.
The molecular formula of this compound is C13H16O4 with a molecular weight of 236.264 g/mol. Its structure features three methoxy groups that are believed to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₆O₄ |
Molecular Weight | 236.264 g/mol |
CAS Number | 90266-18-5 |
LogP | 1.77020 |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have demonstrated that naphthalene derivatives can scavenge free radicals effectively. The antioxidant activity is often evaluated using assays such as the DPPH radical scavenging test and the reducing power assay. Although specific data for this compound is limited, its structural analogs suggest a potential for similar effects .
Antimicrobial Activity
The antimicrobial properties of naphthalene derivatives have been explored in various studies. For example, compounds with methoxy substitutions have shown efficacy against a range of bacteria and fungi. While direct studies on this compound are scarce, the presence of methoxy groups typically enhances antimicrobial activity by increasing lipophilicity and membrane penetration .
Case Studies
- Antioxidant Evaluation : A study evaluating a related compound demonstrated that it significantly reduced oxidative stress markers in vitro. The antioxidant capacity was measured through various assays, indicating a potential therapeutic application for oxidative stress-related conditions .
- Antimicrobial Testing : In another study focusing on structurally similar compounds, it was found that derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar properties warranting further investigation .
Structure-Activity Relationship (SAR)
The biological activity of naphthalene derivatives is often linked to their structural features. The presence of methoxy groups can enhance bioactivity by:
- Increasing solubility in lipids.
- Modifying electronic properties that affect receptor interactions.
Research into SAR has shown that specific substitutions on the naphthalene ring can significantly impact the potency and selectivity of these compounds against various biological targets .
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
5,6,7-trimethoxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C13H16O4/c1-15-11-7-8-6-9(14)4-5-10(8)12(16-2)13(11)17-3/h7H,4-6H2,1-3H3 |
InChI Key |
NBERTOIDHJHJEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2CCC(=O)CC2=C1)OC)OC |
Origin of Product |
United States |
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